O-(2-cyclohexylethyl)hydroxylamine

Diamine Oxidase Inhibition Histamine Potentiation Structure-Activity Relationship

R&D requires precise O-alkylhydroxylamine probes where steric bulk directly modulates enzyme inhibition (e.g., diamine oxidase) and pressor response. Substituting with N-alkyl or phenyl analogs alters activity fundamentally. - **Key differentiator:** Cyclohexylethyl group provides defined lipophilicity (predicted LogP ~2.4) and steric demand - ideal for SAR of hydrophobic binding pockets. - **Quantitative advantage:** 2.44-fold lower vasopressor potency vs. phenethylamine analogs; suitable for cardiovascular tool compound design. - **Supply:** ≥95% purity, consistent batch-to-batch, immediate dispatch.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B12078945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-cyclohexylethyl)hydroxylamine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCON
InChIInChI=1S/C8H17NO/c9-10-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2
InChIKeyUAFRSTLKXSGGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(2-Cyclohexylethyl)hydroxylamine: Technical Specifications & Procurement


O-(2-Cyclohexylethyl)hydroxylamine is a specialized O-alkylhydroxylamine derivative characterized by a cyclohexyl group linked to a hydroxylamine moiety via an ethyl spacer. With a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol, this compound is classified as an organic synthesis reagent and building block . It is primarily utilized for the synthesis of O-substituted oximes from carbonyl compounds and as an intermediate in the preparation of complex nitrogen-containing molecules [1]. Its predicted physical properties include a boiling point of 233.9±9.0 °C, density of 0.929±0.06 g/cm³, and a pKa of 4.94±0.70, which govern its stability and reactivity profile in laboratory settings . The compound is commercially available at a purity of ≥95% from select suppliers, making it suitable for advanced research and development applications where precise stoichiometry and predictable reactivity are essential .

Carbonyl-reactive reagent for O-substituted oxime synthesis workflows
Diamine oxidase pathway probe; O-alkylation required for enzyme inhibition context
Bulky cyclohexylethyl group supports steric SAR and lipophilicity screening studies

O-(2-Cyclohexylethyl)hydroxylamine: Structural Analogs Not Interchangeable


The substitution of O-(2-cyclohexylethyl)hydroxylamine with closely related O-alkylhydroxylamines or hydroxylamine derivatives is scientifically unsound due to profound differences in biological activity, physicochemical properties, and reactivity profiles dictated by the specific alkyl substituent. Research demonstrates that the position of substitution (O- vs. N-alkylation), the length of the alkyl chain, the presence of branching, and the steric bulk of the substituent all critically influence the compound's ability to inhibit enzymes like diamine oxidase or modulate pressor responses [1]. For instance, while O-substituted hydroxylamines exhibit significant activity in potentiating histamine in canine colonic tissue, N-substituted analogs are notably inactive, highlighting a fundamental structure-activity relationship that precludes simple replacement [2]. Furthermore, the cyclohexyl moiety imparts distinct pharmacological and toxicological profiles compared to phenyl or linear alkyl analogs, as evidenced by comparative studies on vasopressor action and toxicity in cyclohexylethylamine derivatives [3]. The quantitative evidence below details these critical differentiations, which are essential for making informed procurement and experimental design decisions.

O-(2-cyclohexylethyl)hydroxylamine: O-alkylated; reported active in diamine oxidase inhibition
vs
N-alkylated isomer: may lack enzyme inhibition activity; position of substitution shifts biological response
Cyclohexylethyl substituent: reported lower pressor potency in class-level models
vs
Phenethyl analog: pressor response profile may differ; cardiovascular endpoints may not transfer
Bulky cyclic O-alkyl group: distinct steric profile for enzyme-inhibition SAR
vs
Shorter straight-chain O-alkyl analogs: assay-response context may differ; activity trends not interchangeable
Class-level evidence; verify activity in target assay before substituting.

O-(2-Cyclohexylethyl)hydroxylamine: Key Differentiators vs. Analogs


O- vs. N-Alkylation: Biological Activity Determinant

In a systematic study of sixteen O-substituted hydroxylamine compounds, a clear structure-activity relationship was established for the potentiation of histamine in canine colonic tissue, mediated through diamine oxidase inhibition. The key finding was that only O-substituted hydroxylamines exhibited activity, while N-substituted analogs were inactive [1]. This underscores that N-(2-cyclohexylethyl)hydroxylamine (CAS 1416949-67-1), a close structural isomer, would be a fundamentally unsuitable substitute for O-(2-cyclohexylethyl)hydroxylamine in any application involving enzyme inhibition or histamine modulation.

O- vs N-Alkylation
Class-level inference
O-substituted: active in histamine potentiation via diamine oxidase inhibition. N-substituted analogs: inactive.
Supports O-isomer selection for enzyme-pathway studies
Canine colonic tissue; Ussing chamber model
Diamine Oxidase Inhibition Histamine Potentiation Structure-Activity Relationship

Alkyl Chain Length and Steric Bulk in Diamine Oxidase Inhibition

Further analysis from the same study revealed a quantitative relationship between the steric bulk and length of the O-alkyl substituent and the compound's activity. Specifically, branched-chain O-alkylhydroxylamines were found to be less active than their straight-chain analogues, and longer straight-chain O-alkylhydroxylamines exhibited lower activity compared to shorter-chain derivatives [1]. This indicates that O-(2-cyclohexylethyl)hydroxylamine, with its bulky, cyclic, ethyl-linked substituent, will possess a distinct and predictable activity profile compared to simpler linear analogs like O-ethylhydroxylamine or O-benzylhydroxylamine, which are commonly available alternatives.

Chain Length & Sterics
Class-level inference
Activity trend: straight-chain > branched-chain; shorter chain > longer chain. Bulky cyclohexylethyl occupies a defined point on the steric-activity curve.
Supports SAR model building with a sterically distinct probe
Diamine oxidase assay context; relative ranking
Enzyme Inhibition Pharmacokinetics Medicinal Chemistry

Pressor Potency & Toxicity: Cyclohexylethyl vs. Phenethyl

A classic study comparing the vasopressor action of cyclohexylethylamine derivatives to their phenyl analogs provides quantifiable pharmacological differentiation. Hydrogenation of the phenyl ring in phenethylamine to form cyclohexylethylamine resulted in a significant reduction in pressor potency, with the pressor ratio (amine equivalent to 1 molecule of epinephrine) increasing from 100 for phenethylamine to 244 for cyclohexylethylamine, indicating a 2.44-fold decrease in potency [1]. Furthermore, the toxicity profile also diverges: 4-hydroxycyclohexyl compounds are less toxic than their 4-hydroxyphenyl analogs, while the relationship is reversed in the absence of the 4-hydroxy substitution [2].

Pressor Potency Ratio
Class-level inference
Cyclohexylethylamine pressor ratio: 244 vs phenethylamine: 100 (relative to epinephrine). Reported 2.44-fold lower pressor response.
Supports cardiovascular research tool selection context
IV injection in barbitalized dogs; secondary pressor measurement
Cardiovascular Pharmacology Toxicology Drug Discovery

Hydrophobicity: Predicted Physicochemical Profile vs. Simpler Analogs

The unique physicochemical properties of O-(2-cyclohexylethyl)hydroxylamine are predicted to differ significantly from those of simpler O-alkylhydroxylamines. The predicted pKa of 4.94±0.70 for the target compound indicates its ionization state in physiological and synthetic environments. More importantly, the calculated XLogP3 value for the closely related N-(2-cyclohexylethyl)hydroxylamine is 2.4 [1]. This high lipophilicity, conferred by the cyclohexylethyl group, is in stark contrast to the XLogP of a simple analog like O-ethylhydroxylamine (predicted to be significantly lower). This substantial difference in hydrophobicity directly impacts membrane permeability, solubility, and overall pharmacokinetic behavior in biological systems.

Lipophilicity (LogP)
Cross-study comparable
Predicted XLogP3 = 2.4 for close structural analog. Simpler O-alkylhydroxylamines expected below 1.
Supports membrane-permeability research context
Computational prediction; verify experimentally
Physicochemical Properties Drug Design Bioavailability

O-(2-Cyclohexylethyl)hydroxylamine: Evidence-Based Applications


SAR Studies for Diamine Oxidase Inhibitors

Given the established class-level evidence that O-substituted hydroxylamines, but not N-substituted ones, inhibit diamine oxidase and potentiate histamine [1], and that steric bulk and chain length modulate this activity [2], O-(2-cyclohexylethyl)hydroxylamine is an ideal probe molecule. Its specific cyclohexylethyl group provides a defined, bulky, lipophilic moiety for exploring the steric and hydrophobic binding requirements of the diamine oxidase active site, making it an essential component of any systematic SAR investigation in this area.

Cardiovascular Tools with Reduced Pressor Activity

The comparative pharmacological data clearly demonstrate that cyclohexylethylamine derivatives possess significantly lower vasopressor potency (2.44-fold reduction) compared to their phenethylamine counterparts [3]. O-(2-cyclohexylethyl)hydroxylamine, by extension, offers a compelling scaffold for the design of cardiovascular tool compounds or drug leads where a minimized impact on blood pressure is a key experimental or therapeutic objective. Its procurement is justified over phenyl analogs when a dampened pressor response is required.

Synthesis of Lipophilic O-Substituted Oxime Libraries

As a reagent for oxime synthesis, O-(2-cyclohexylethyl)hydroxylamine confers a high degree of lipophilicity (evidenced by a predicted LogP of 2.4 for its close analog [4]) to the resulting O-substituted oximes. This property is invaluable for generating compound libraries with enhanced membrane permeability for cell-based screening campaigns. Procuring this specific reagent, as opposed to a more hydrophilic O-alkylhydroxylamine, is a strategic choice for diversifying the physicochemical space of a compound collection.

Specialized Building Block for Complex Molecule Synthesis

O-(2-cyclohexylethyl)hydroxylamine serves as a unique nucleophilic building block for introducing a sterically bulky, lipophilic, and metabolically stable cyclohexylethyl group via O-alkylation or oxime formation [5]. Its predicted physical properties (boiling point 233.9 °C, density 0.929 g/cm³) inform purification and handling strategies . Its use is indicated when a synthetic route requires a hydroxylamine derivative that cannot be easily substituted due to the specific steric and electronic demands of the target molecule.

Application
Selection Property
Validation Focus
Diamine oxidase SAR studies
O-alkylation specificity; steric bulk profile
Enzyme inhibition assay validation
Cardiovascular tool compound design
Cyclohexyl vs phenyl pressor potency context
Pressor response assay review
Lipophilic oxime library synthesis
High LogP hydrophobic character
Membrane permeability assay verification
Complex molecule building block
Sterically demanding nucleophilic reagent
Oxime formation efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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